Low pKa Enables Physiological Diol Binding
3-Acetamido-5-boronobenzoic acid exhibits a predicted pKa of 4.00±0.10 . This is significantly lower than the pKa of phenylboronic acid (PBA) (8.83) [1] and its mono-substituted analog, 3-acetamidophenylboronic acid (8.04±0.10) . The presence of the 5-carboxyl group is the primary driver of this enhanced acidity, as evidenced by the similar pKa of 3-carboxybenzeneboronic acid (4.21±0.10) . A lower pKa means the boronic acid will be largely in its reactive, tetrahedral boronate form at physiological pH (7.4), enabling efficient diol binding where PBA and 3-acetamidophenylboronic acid would be predominantly in their unreactive, trigonal planar form.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 4.00 ± 0.10 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid: 8.83; 3-Acetamidophenylboronic acid: 8.04 ± 0.10; 3-Carboxybenzeneboronic acid: 4.21 ± 0.10 |
| Quantified Difference | Target is 4.83 pKa units lower than PBA; 4.04 pKa units lower than 3-acetamidophenylboronic acid. |
| Conditions | Predicted values based on computational methods; sourced from chemical databases. |
Why This Matters
This pKa difference translates to a >10,000-fold higher concentration of the reactive boronate species at pH 7.4, making the target compound uniquely suited for physiological bioconjugation and affinity chromatography.
- [1] Wikipedia. (2022). Phenylboronic acid. CAS: 98-80-6. View Source
